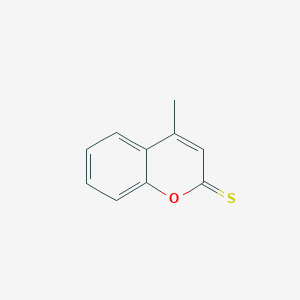
2,6-Dichloroanthracene
Descripción general
Descripción
2,6-Dichloroanthracene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₄H₈Cl₂. It belongs to the anthracene family, which consists of three fused benzene rings. The compound is synthesized through various mechanistic pathways during the incomplete combustion of fossil fuels and other anthropogenic sources. Its heteroatomic counterparts include 9-bromoanthracene, 1,5-dibromoanthracene, 9,10-dibromoanthracene, 2-chloroanthracene, 9,10-dichloroanthracene, 9-anthraldehyde, 2-anthracenecarboxylic acid, 9-anthracenecarboxylic acid, and anthraquinone .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Organic Frameworks and Photophysical Properties
2,6-Dichloroanthracene derivatives have been explored for building up rigid linkers in organic frameworks. Lamm et al. (2018) reported an efficient synthesis of 1,8-dichloro-10-(ethynyl)anthracene, a building block for linking 1,8-dichloroanthracene units. This compound was used in various (cross-)coupling reactions to synthesize linked 1,8-dichloroanthracen-10-yl derivatives, characterized by NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction experiments (Lamm et al., 2018).
Application in Optoelectronic Devices
Vergara et al. (2019) explored the chemical doping of ferrocene materials with reactions involving 2,6-Dichloroanthracene derivatives. The doped materials were used to prepare thin films for optoelectronic devices. Studies included SEM, EDS, IR spectroscopy, and theoretical calculations, indicating potential applications as organic semiconductors (Vergara et al., 2019).
Structural Analysis and Synthesis
Lamm et al. (2014) synthesized 1,8-dichloroanthracenes with various EMe3 (E = Si, Ge, Sn) substituents at the 10-position. They analyzed the molecular structures using X-ray diffraction and compared them with other substituted anthracenes, contributing to our understanding of molecular deformations in these compounds (Lamm et al., 2014).
Mesostructured Organosilicas
Goto et al. (2009) synthesized 2,6-bis(triethoxysilyl)anthracene and used it to create anthracene-bridged periodic mesostructured organosilicas. They demonstrated absorbance and fluorescence properties, suggesting applications in materials with specific photophysical characteristics (Goto et al., 2009).
Mecanismo De Acción
The exact mechanism of action for 2,6-Dichloroanthracene depends on its specific application. As a PAH, it may exhibit photochemical properties, such as fluorescence or phosphorescence. In applications like organic light-emitting diodes (OLEDs), understanding its excited-state behavior is crucial for designing efficient blue-emitting materials .
Propiedades
IUPAC Name |
2,6-dichloroanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDFVPDREZWQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634468 | |
| Record name | 2,6-Dichloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroanthracene | |
CAS RN |
26154-35-8 | |
| Record name | 2,6-Dichloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid](/img/structure/B3050396.png)

![2,2'-[Methylenebis(oxy)]bisethanol](/img/structure/B3050399.png)



